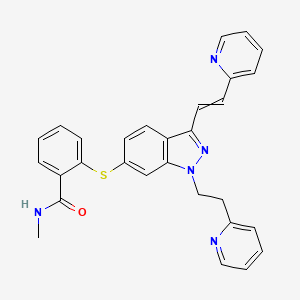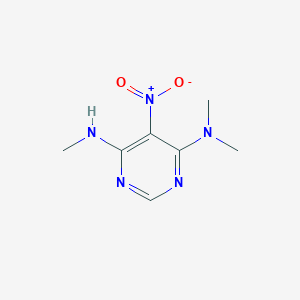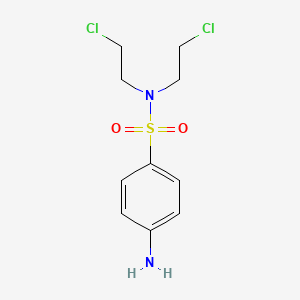
Axitinib impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axitinib impurity 1 is a byproduct formed during the synthesis of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used for the treatment of advanced renal cell carcinoma after the failure of one prior systemic therapy . The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Axitinib impurity 1 involves the synthesis of Axitinib itself. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. For instance, the synthesis might involve the use of hexane sulphonic acid, ortho-phosphoric acid, and acetonitrile as part of the mobile phase in high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods
In industrial settings, the production of Axitinib and its impurities, including this compound, is carried out using validated methods that comply with International Council for Harmonisation (ICH) guidelines. These methods ensure the accuracy, linearity, precision, and robustness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Axitinib impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might result in the formation of sulfoxides or sulfones, while reduction might yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Axitinib impurity 1 has several scientific research applications, including:
Chemistry: It is used to study the stability and degradation pathways of Axitinib.
Biology: It helps in understanding the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Medicine: Research on this compound aids in ensuring the safety and efficacy of Axitinib as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Axitinib impurity 1 is closely related to that of Axitinib. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3, thereby blocking angiogenesis, tumor growth, and metastases . The impurity itself may not have significant pharmacological activity, but its presence can influence the overall efficacy and safety profile of the drug.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zanubrutinib: Used as an anti-cancer medication for mantle cell lymphoma.
Upadacitinib: Used to treat rheumatoid arthritis.
Uniqueness
Axitinib impurity 1 is unique in its formation and presence as a byproduct during the synthesis of Axitinib. Unlike other similar compounds, it is specifically associated with the production of Axitinib and its related substances. Its study is crucial for understanding the complete profile of Axitinib and ensuring its safety and efficacy in clinical use.
Eigenschaften
IUPAC Name |
N-methyl-2-[3-(2-pyridin-2-ylethenyl)-1-(2-pyridin-2-ylethyl)indazol-6-yl]sulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5OS/c1-30-29(35)25-10-2-3-11-28(25)36-23-13-14-24-26(15-12-21-8-4-6-17-31-21)33-34(27(24)20-23)19-16-22-9-5-7-18-32-22/h2-15,17-18,20H,16,19H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJYRGAWBXMDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)C=CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)

![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)

![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)

![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)



![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
